1,2,3,4-Tetrahydro-1,8-naphthyridine 1,2,3,4-Tetrahydro-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 13623-87-5
VCID: VC20965653
InChI: InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10)
SMILES: C1CC2=C(NC1)N=CC=C2
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

1,2,3,4-Tetrahydro-1,8-naphthyridine

CAS No.: 13623-87-5

Cat. No.: VC20965653

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-1,8-naphthyridine - 13623-87-5

Specification

CAS No. 13623-87-5
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 1,2,3,4-tetrahydro-1,8-naphthyridine
Standard InChI InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10)
Standard InChI Key ZCZVGQCBSJLDDS-UHFFFAOYSA-N
SMILES C1CC2=C(NC1)N=CC=C2
Canonical SMILES C1CC2=C(NC1)N=CC=C2

Introduction

Chemical Identity and Structural Characteristics

1,2,3,4-Tetrahydro-1,8-naphthyridine is characterized by its bicyclic structure containing two nitrogen atoms at positions 1 and 8, with a partially saturated ring system. The tetrahydro prefix indicates that four hydrogen atoms have been added to the basic naphthyridine structure, resulting in saturation of one of the rings.

Basic Chemical Information

The compound's fundamental properties are essential for understanding its behavior in chemical reactions and biological systems:

PropertyValue
Chemical Name1,2,3,4-tetrahydro-1,8-naphthyridine
Molecular FormulaC₈H₁₀N₂
Molecular Weight134.18 g/mol
CAS Number13623-87-5
SMILES NotationC1CC2=C(NC1)N=CC=C2
InChIInChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10)
InChIKeyZCZVGQCBSJLDDS-UHFFFAOYSA-N
MFCD NumberMFCD08234598
The compound features a heterocyclic structure with two nitrogen atoms positioned at 1 and 8, creating a naphthyridine core framework . The tetrahydro configuration indicates that one of the rings has undergone partial hydrogenation, resulting in a saturated ring system connected to an aromatic pyridine-like ring.

Structural Properties

The structure of 1,2,3,4-tetrahydro-1,8-naphthyridine comprises a bicyclic system with a partially saturated ring fused to a pyridine-like aromatic ring. The compound's reactivity is significantly influenced by the nitrogen atoms at positions 1 and 8. The N-1 position is part of the saturated ring and possesses secondary amine characteristics, while the N-8 position is incorporated into the aromatic ring, demonstrating pyridine-like properties.
This unique structural arrangement contributes to the compound's chemical versatility and reactivity. The secondary amine nitrogen can act as a nucleophile in various chemical transformations, while the pyridine-like nitrogen can participate in coordination chemistry and hydrogen bonding interactions. These structural features make 1,2,3,4-tetrahydro-1,8-naphthyridine valuable in medicinal chemistry and materials science applications.

Synthesis Methods and Approaches

The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives has been extensively studied, with several methodologies developed to access these important heterocyclic scaffolds.

Traditional Synthetic Routes

Biological Activities and Applications

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has attracted considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Antioxidant Properties

Some analogues of tetrahydro-1,8-naphthyridines have demonstrated remarkable antioxidant capabilities. Research has shown that certain derivatives possess peroxyl radical trapping activity superior to alpha-tocopherol (vitamin E), suggesting potential applications as antioxidants in both pharmaceutical and industrial contexts. This activity makes them candidates for addressing oxidative stress-related conditions and diseases.

Receptor Modulation

Specific derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine have shown affinity toward cannabinoid receptors, indicating potential applications in developing therapeutics targeting the endocannabinoid system. This receptor binding capability may lead to novel treatments for pain, inflammation, and neurological disorders.

Pharmaceutical Development

The bicyclic heterocyclic structure of 1,2,3,4-tetrahydro-1,8-naphthyridine makes it a valuable scaffold for drug discovery programs. Some derivatives have been explored in the development of αVβ3 integrin antagonists, which have potential applications in treating conditions involving abnormal cell adhesion, such as certain cancers and inflammatory diseases .

Structure-Activity Relationships

Position of SubstitutionEffect on ActivityPotential Applications
C-7Enhanced receptor bindingCannabinoid receptor modulators
C-2 (carbonyl introduction)Modified pharmacokineticsImproved drug-like properties
N-1Altered hydrogen bondingEnhanced target selectivity
This structural versatility allows medicinal chemists to develop libraries of compounds with optimized biological activities and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Structure-Related Derivatives

Several important derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine have been synthesized and characterized, each with unique properties and potential applications.

1,2,3,4-Tetrahydro-7-methyl-1,8-naphthyridine

CompoundMolecular FormulaMolecular WeightKey Structural FeaturePotential Functional Impact
1,2,3,4-Tetrahydro-1,8-naphthyridineC₈H₁₀N₂134.18 g/molBasic scaffoldBaseline activity
1,2,3,4-Tetrahydro-7-methyl-1,8-naphthyridineC₉H₁₂N₂148.21 g/molMethyl at C-7Increased lipophilicity, electronic effects
1,2,3,4-Tetrahydro-1,8-naphthyridin-2-oneC₈H₈N₂O148.16 g/molCarbonyl at C-2Enhanced H-bonding, altered reactivity
These structural variations provide medicinal chemists with a toolbox for modulating the properties of the tetrahydronaphthyridine scaffold, enabling the development of compounds with targeted biological activities and improved pharmacokinetic profiles.

Research Significance and Future Directions

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold continues to be an area of active research in both synthetic organic chemistry and medicinal chemistry.

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and selective synthetic methodologies for preparing 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives. These efforts aim to improve reaction yields, reduce the environmental impact of the synthesis processes, and enable the preparation of more complex derivatives with specific substitution patterns.
The development of novel synthetic sequences, such as those utilizing the Horner–Wadsworth–Emmons reaction, represents a significant advancement in this field. These approaches offer advantages including reduced purification requirements and higher yields, making them attractive for both research and potential industrial applications.

Medicinal Chemistry Applications

The diverse biological activities exhibited by tetrahydro-1,8-naphthyridine derivatives suggest multiple potential therapeutic applications. Future research directions may include:

  • Development of selective cannabinoid receptor modulators for treating pain, inflammation, and neurological disorders

  • Exploration of antioxidant compounds based on the tetrahydronaphthyridine scaffold

  • Design of integrin antagonists for oncology and inflammatory disease applications

  • Investigation of structure-activity relationships to optimize biological activity and pharmacokinetic properties

Material Science Applications

Beyond medicinal chemistry, 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives may find applications in materials science, potentially serving as building blocks for:

  • Coordination polymers and metal-organic frameworks

  • Photoactive materials for optoelectronic applications

  • Supramolecular assemblies utilizing the hydrogen bonding capabilities of the scaffold

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